Potency Against METTL16–RNA Binding: Mettl16-IN-1 vs. Initial Hit Compound 1
Mettl16-IN-1 (Compound 45) demonstrates a 9.6-fold improvement in inhibitory potency against the METTL16–RNA interaction compared to the initial screening hit Compound 1 [1]. Compound 1 exhibited an IC50 of 16.3 μM in the FP assay, whereas Compound 45 achieved an IC50 of 1.7 μM under identical conditions [1]. This substantial optimization validates Compound 45 as the superior chemical probe for METTL16 functional studies.
| Evidence Dimension | IC50 for disruption of METTL16–RNA binding (FP assay) |
|---|---|
| Target Compound Data | 1.7 μM |
| Comparator Or Baseline | Compound 1: 16.3 μM |
| Quantified Difference | 9.6-fold more potent |
| Conditions | Fluorescence polarization (FP) assay using METTL16 MTD protein and RNA substrate |
Why This Matters
A nearly 10-fold potency gain ensures robust target engagement at lower compound concentrations, reducing off-target risks in cellular assays.
- [1] Liu Y, Goebel GL, Kanis L, Hastürk O, Kemker K, Wu P. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification. JACS Au. 2024;4(4):1436-1449. doi:10.1021/jacsau.3c00832 View Source
